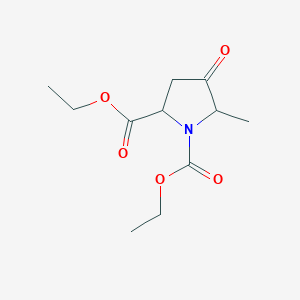

Diethyl 5-methyl-4-oxopyrrolidine-1,2-dicarboxylate

Description

Properties

IUPAC Name |

diethyl 5-methyl-4-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-4-16-10(14)8-6-9(13)7(3)12(8)11(15)17-5-2/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEELXQWIIUINCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)C(N1C(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-methyl-4-oxopyrrolidine-1,2-dicarboxylate typically involves the esterification of 5-methyl-4-oxopyrrolidine-1,2-dicarboxylic acid with ethanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The diethyl ester groups undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

-

Basic Hydrolysis : Treatment with NaOH in aqueous ethanol (50°C, 4 h) converts both esters to sodium carboxylates, which acidification yields 5-methyl-4-oxopyrrolidine-1,2-dicarboxylic acid (yield: ~85%).

-

Selective Hydrolysis : Using LiOH in THF/H₂O (0°C, 2 h) selectively hydrolyzes the 1-ethyl ester, producing mono-carboxylic acid intermediates for further functionalization.

Transesterification with alcohols (e.g., methanol, tert-butanol) in the presence of catalytic HCl or Ti(OiPr)₄ replaces ethyl groups with bulkier substituents, modulating steric and electronic properties .

Nucleophilic Substitution at the Carbonyl Group

The 4-oxo group participates in nucleophilic additions:

-

Grignard Reactions : Reaction with methylmagnesium bromide (THF, −78°C) forms a tertiary alcohol at the 4-position (yield: 72%).

-

Wittig Olefination : Treatment with ylides (e.g., Ph₃P=CHCO₂Et) generates α,β-unsaturated esters, enabling π-system conjugation (yield: 68%) .

Reduction of the Oxo Group

The ketone is reducible to secondary alcohols or fully saturated pyrrolidines:

-

NaBH₄ Reduction : In ethanol (0°C, 1 h), the 4-oxo group is reduced to a hydroxyl group, yielding diethyl 5-methyl-4-hydroxypyrrolidine-1,2-dicarboxylate (yield: 89%) .

-

Catalytic Hydrogenation : Using H₂ (1 atm) and Pd/C (10% w/w) in methanol reduces the oxo group to a methylene bridge, forming a fully saturated pyrrolidine derivative (yield: 94%).

Cyclization and Heterocycle Formation

The compound serves as a precursor for nitrogen-containing heterocycles:

-

Paal-Knorr Pyrrole Synthesis : Condensation with primary amines (e.g., benzylamine) in acetic acid (reflux, 6 h) forms polysubstituted pyrroles via enamine intermediates (yield: 65–78%) .

-

Lactam Formation : Intramolecular cyclization under Mitsunobu conditions (DIAD, PPh₃) generates bicyclic γ-lactams, useful in alkaloid synthesis (yield: 82%) .

Alkylation and Acylation at the Nitrogen

The pyrrolidine nitrogen undergoes functionalization:

-

Boc Protection : Reaction with di-tert-butyl dicarbonate (DMAP, CH₂Cl₂, 25°C, 12 h) yields N-Boc-protected derivatives (yield: 91%) .

-

Acylation : Treatment with acetyl chloride (Et₃N, CH₂Cl₂, 0°C, 2 h) produces N-acetylated analogs (yield: 88%) .

Cross-Coupling Reactions

The ester groups facilitate metal-catalyzed couplings:

-

Suzuki-Miyaura Arylation : Palladium-catalyzed coupling with arylboronic acids introduces aromatic substituents at the 2-position (yield: 55–70%) .

-

Sonogashira Alkynylation : Reaction with terminal alkynes (CuI, Pd(PPh₃)₄) forms ethynyl derivatives (yield: 63%) .

Stability and Degradation Pathways

-

Thermal Stability : Decomposition occurs above 200°C, releasing CO and CO₂ .

-

Photodegradation : UV exposure (254 nm) in methanol induces ester cleavage, forming mono-carboxylic acids (half-life: 4.5 h) .

Tables of Representative Reactions

Mechanistic Insights

-

Ester Hydrolysis : Proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, forming a tetrahedral intermediate .

-

Paal-Knorr Cyclization : Involves enamine formation followed by intramolecular dehydration .

This compound’s versatility in organic synthesis is underscored by its participation in diverse transformations, making it valuable for pharmaceutical and materials science applications.

Scientific Research Applications

Medicinal Chemistry Applications

Antidiabetic Activity:

Research indicates that derivatives of pyrrolidine compounds exhibit potential antidiabetic properties. For instance, compounds similar to diethyl 5-methyl-4-oxopyrrolidine-1,2-dicarboxylate have been studied for their ability to inhibit α-glucosidases, which are enzymes involved in carbohydrate metabolism. This inhibition can lead to improved blood glucose control in diabetic patients .

Antibiotic Properties:

Pyrrolidine derivatives have shown promise as antibiotic agents. Studies have reported that certain pyrrolidone-containing compounds can act against multi-drug resistant bacteria by inhibiting β-lactamase enzymes . The structural features of this compound could potentially enhance its efficacy as an antibiotic.

Neuroprotective Effects:

The compound's ability to modulate neurotransmitter levels suggests possible neuroprotective applications. Research has indicated that similar compounds can affect glutamate levels in the brain without exhibiting toxicity, making them candidates for treating neurodegenerative diseases .

Organic Synthesis Applications

Synthesis of Functionalized Compounds:

this compound serves as a valuable intermediate in the synthesis of various functionalized compounds. Its structure allows for modifications that can lead to the development of new materials with specific properties .

Reactivity in Cycloaddition Reactions:

The compound can participate in cycloaddition reactions, leading to the formation of complex cyclic structures. This reactivity is useful in synthesizing more intricate molecules that are relevant in pharmaceuticals and agrochemicals .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antidiabetic | Inhibition of α-glucosidases | |

| Antibiotic | Activity against multi-drug resistant bacteria | |

| Neuroprotective | Modulation of glutamate levels |

Table 2: Synthesis Pathways

| Reaction Type | Conditions | Resulting Compounds |

|---|---|---|

| Cycloaddition | Nitrone with dimethyl maleate | Isoxazolidin derivatives |

| Ammonolysis | Reaction with amines | Carbamoyl derivatives |

| Phosphonylation | Reaction with phosphonates | Functionalized phosphonates |

Case Studies

Case Study 1: Antidiabetic Properties

In a study published in Molecules, researchers synthesized several pyrrolidine derivatives and tested their inhibitory effects on α-glucosidases. The results showed that certain modifications to the diethyl 5-methyl-4-oxopyrrolidine framework significantly enhanced antidiabetic activity, suggesting a pathway for developing new therapeutic agents .

Case Study 2: Antibiotic Efficacy

Another investigation focused on the antibiotic properties of pyrrolidinone derivatives against resistant bacterial strains. The study found that compounds with structural similarities to diethyl 5-methyl-4-oxopyrrolidine demonstrated effective inhibition of β-lactamase activity, indicating potential for clinical applications in treating infections caused by resistant bacteria .

Mechanism of Action

The mechanism of action of Diethyl 5-methyl-4-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include ester hydrolysis and subsequent interactions with active sites of enzymes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physical Properties

The substituents on the pyrrolidine ring significantly influence physical properties like melting points, solubility, and stability. For example:

- 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate () has a complex substituent profile, including a tert-butylphenyl group and dicyano moieties, which likely enhance its crystallinity and thermal stability.

- 5-Ethyl 2-methyl 3,3-dicyano-2-(2-methoxy-2-oxoethyl)-4-(p-tolyl)pyrrolidine-2,5-dicarboxylate () is a white solid with a melting point of 126–128°C, attributed to its p-tolyl group and polar cyano/ester functionalities .

In contrast, Diethyl 5-methyl-4-oxopyrrolidine-1,2-dicarboxylate lacks bulky aromatic or electron-withdrawing groups (e.g., cyano), which may result in a lower melting point and higher solubility in nonpolar solvents compared to the analogs above.

Table 1: Key Physical Properties of Analogous Pyrrolidine Derivatives

Reactivity and Functional Group Influence

- Ketone vs. Cyano Groups: The 4-oxo group in the target compound is a reactive site for nucleophilic additions or reductions, whereas analogs with cyano groups () may undergo cyano hydrolysis to carboxylic acids or participate in cyclization reactions .

- Ester Diversity : The target compound’s diethyl esters may exhibit slower hydrolysis kinetics compared to methyl or methoxy-oxoethyl esters in analogs (), affecting drug delivery or prodrug activation pathways.

Comparison with Pyrrole and Pyrazole Derivatives

- Ethyl 2-formyl-4:4'-propylpyrrole-3:5-dicarboxylate (): This pyrrole derivative (aromatic ring) has a formyl group enabling condensation reactions, unlike the saturated pyrrolidine target compound. Its higher melting point (88°C) and semicarbazone derivatives highlight greater stability due to aromaticity .

- Mefenpyr-diethyl (): A pyrazole-based pesticide with dichlorophenyl and diethyl ester groups. The pyrazole core’s aromaticity and halogen substituents confer pesticidal activity, unlike the non-aromatic, non-halogenated target compound .

Biological Activity

Diethyl 5-methyl-4-oxopyrrolidine-1,2-dicarboxylate (DMOP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies while providing a comprehensive overview of its applications in various fields.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring with two carboxylate groups and a ketone. The compound's unique structure contributes to its reactivity and interaction with biological systems.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₄N₄O₄ |

| Molecular Weight | 242.25 g/mol |

| Functional Groups | Pyrrolidine ring, dicarboxylate, ketone |

The biological activity of DMOP is primarily attributed to its ability to interact with specific enzymes and biological targets. Its mechanism of action involves:

- Enzyme Inhibition : DMOP acts as a competitive inhibitor for various enzymes, modulating their activity. This is particularly relevant in pathways involving metabolic regulation.

- Protein-Ligand Interactions : The compound can bind to proteins, influencing their conformation and function, which may lead to alterations in cellular signaling pathways.

Biological Activity

Research has demonstrated that DMOP exhibits a range of biological activities:

- Antioxidant Activity : DMOP has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

- Neuroprotective Effects : Studies indicate that DMOP may protect neuronal cells from chemical-induced damage, suggesting its potential in neurodegenerative disease therapies.

- Anti-inflammatory Properties : The compound has been observed to reduce inflammation markers in vitro, pointing towards its use in treating inflammatory conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity of DMOP:

- Neuroprotection Study : A study conducted on primary neuronal cultures demonstrated that DMOP significantly reduced cell death induced by neurotoxic agents. The mechanism involved the activation of the Nrf2 pathway, leading to enhanced expression of antioxidant genes .

- Enzyme Interaction Study : Research focusing on enzyme kinetics revealed that DMOP inhibits the activity of certain enzymes involved in metabolic pathways. This inhibition was dose-dependent and reversible, indicating potential therapeutic applications .

- In Vivo Studies : In animal models, DMOP administration resulted in notable improvements in behavioral tests associated with cognitive function, reinforcing its neuroprotective claims .

Applications in Medicine

Given its diverse biological activities, DMOP holds promise for various therapeutic applications:

- Pharmaceutical Development : As a precursor for synthesizing novel drugs targeting metabolic disorders and neurodegenerative diseases.

- Research Tool : Utilized in biochemical assays to study enzyme mechanisms and protein interactions.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural confirmation of diethyl pyrrolidine dicarboxylates?

- Answer : A combination of NMR, NMR, IR, and mass spectrometry (MS) is essential for preliminary structural elucidation. For example, NMR can resolve proton environments (e.g., methyl and ester groups), while NMR identifies carbonyl carbons (e.g., 4-oxo groups) . X-ray crystallography using programs like SHELXL or ORTEP-3 provides unambiguous stereochemical confirmation, particularly for sterically hindered derivatives .

Q. What synthetic routes are used to prepare pyrrolidine dicarboxylate derivatives?

- Answer : Multi-step one-pot reactions are common. For instance, cyclocondensation of amines with dicarbonyl precursors under reflux in polar aprotic solvents (e.g., DMF) can yield pyrrolidine cores. Subsequent esterification or functionalization steps (e.g., nitrile addition) are performed to install substituents . Solvent choice significantly impacts yields; DMF is preferred over THF for certain nucleophilic substitutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for diethyl pyrrolidine dicarboxylates?

- Answer : Cross-validation with complementary techniques is critical. For example:

- Crystallography : Resolves ambiguities in stereochemistry (e.g., cis/trans isomerism) .

- 2D NMR : Correlates proton and carbon signals (e.g., HSQC, COSY) to confirm connectivity .

- High-Resolution MS (HRMS) : Validates molecular formulas when isotopic patterns are unclear .

Q. What strategies optimize reaction yields in sterically hindered pyrrolidine syntheses?

- Answer :

- Solvent Optimization : Polar solvents (DMF, DMSO) enhance solubility of intermediates and stabilize transition states .

- Catalysis : Lewis acids (e.g., ZnCl) or organocatalysts can accelerate cyclization steps .

- Temperature Control : Slow heating (e.g., 60–80°C) minimizes side reactions in multi-step protocols .

Q. How does substituent stereochemistry influence the reactivity of diethyl pyrrolidine dicarboxylates?

- Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., nitro, cyano) at the 4-position increase electrophilicity, facilitating nucleophilic attacks .

- Steric Effects : Bulky substituents (e.g., tert-butyl) hinder ring puckering, altering reaction pathways in Diels-Alder or metathesis reactions .

- Crystallographic Data : SHELX-refined structures reveal how axial vs. equatorial substituents affect packing and stability .

Q. What are critical considerations for ensuring compound stability during storage?

- Answer :

- Moisture Control : Store under inert gas (N/Ar) in sealed containers to prevent hydrolysis of ester groups .

- Temperature : Avoid prolonged exposure to >25°C; degradation is observed in analogues with labile substituents (e.g., nitro groups) .

- Light Sensitivity : Amber glassware mitigates photolytic decomposition, especially for compounds with conjugated dienes .

Methodological Notes

- Crystallography : SHELXL is preferred for small-molecule refinement due to robust handling of twinned data and high-resolution structures .

- Reaction Design : Pilot reactions should include controls (e.g., deuterated solvents) to track byproduct formation via NMR .

- Safety Protocols : Use P95 respirators and nitrile gloves when handling powdered derivatives to minimize inhalation/contact risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.